N9-Isopropyl-Olomoucine, also known as Roscovitine or CYC202, is a synthetic compound belonging to the class of trisubstituted purines. It acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5. [] These kinases play crucial roles in cell cycle regulation, making N9-Isopropyl-Olomoucine a valuable tool in cell cycle studies and investigations of CDK-related cellular processes. []
N9-Isopropylolomoucine is synthesized from commercially available precursors and is primarily used in research settings to study its effects on various cancer cell lines. Its classification as a kinase inhibitor places it within a broader category of compounds that modulate cell cycle progression and have implications for cancer therapies .
The synthesis of N9-Isopropylolomoucine typically involves several key steps:
N9-Isopropylolomoucine has a complex molecular structure characterized by a purine core substituted with various functional groups:
The presence of these substituents allows N9-Isopropylolomoucine to interact selectively with cyclin-dependent kinases, influencing their activity and thereby modulating cell cycle progression .
N9-Isopropylolomoucine participates in several significant chemical reactions:
The mechanism of action of N9-Isopropylolomoucine primarily involves:
N9-Isopropylolomoucine exhibits several notable physical and chemical properties:
N9-Isopropylolomoucine has several scientific applications:
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that form complexes with cyclins to orchestrate cell cycle progression and transcriptional regulation. The human genome encodes 21 CDKs that function as pivotal regulators of eukaryotic cell division, with CDK1, CDK2, CDK4, and CDK6 playing specialized roles in phase-specific transitions [4] [7]. CDK4/6-cyclin D complexes regulate G1/S transition through retinoblastoma (Rb) protein phosphorylation, while CDK1-cyclin B governs mitotic entry [4]. Dysregulation of CDK activity is a hallmark of oncogenesis, with CDK4/6 amplifications occurring in 80% of breast cancers and CDK2 overexpression driving resistance to CDK4/6 inhibitors in hormone receptor-positive malignancies [3] [7]. Aberrant CDK activation promotes uncontrolled proliferation by bypassing critical cell cycle checkpoints, making these kinases compelling therapeutic targets [4] [6].
Table 1: Key CDKs and Their Pathological Associations in Human Cancers
CDK | Primary Cyclin Partners | Cell Cycle Phase | Cancer Associations |
---|---|---|---|
CDK1 | Cyclin A/B | G2/M | Overexpressed in triple-negative breast cancer |
CDK2 | Cyclin E/A | G1/S, S-phase | Amplified in 10% of ovarian cancers; mediates CDK4/6 inhibitor resistance |
CDK4 | Cyclin D | G1 | Amplified in 15% of glioblastomas and 80% of ER+ breast cancers |
CDK6 | Cyclin D | G1 | Mutated in 35% of T-cell acute lymphoblastic leukemias |
CDK9 | Cyclin T | Transcriptional regulation | Hyperactivated in MYC-driven malignancies |
The development of CDK inhibitors has evolved through distinct generations characterized by improving selectivity profiles:
Table 2: Evolution of CDK Inhibitors with Key Characteristics
Generation | Representative Compounds | Primary Targets | Selectivity Limitations | Clinical Status |
---|---|---|---|---|
First-gen | Olomoucine, Flavopiridol | CDK1/2/4/6/7/9 | Broad kinase inhibition; IC₅₀ >1μM for non-CDKs | Limited efficacy in solid tumors |
Second-gen | Palbociclib, Ribociclib | CDK4/6 | 10-100x selectivity over CDK1/2 | FDA-approved for HR+ breast cancer |
Second-gen | Dinaciclib, Roniciclib | CDK1/2/5/9 | Moderate CDK family selectivity | Phase III for leukemia |
Derivative | N9-Isopropylolomoucine | CDK1/cyclin B1 | High specificity for mitotic CDKs | Preclinical development |
N9-Isopropylolomoucine (CAS 158982-15-1) represents a strategic refinement of the olomoucine scaffold engineered for enhanced mitotic CDK specificity. Structural modifications include:
This compound specifically inhibits CDK1/cyclin B1 complexes (IC₅₀ = 153 nM), which drive G2/M transition—a vulnerability point in cancers with intact G1 checkpoints [1] [9]. Mechanistically, N9-Isopropylolomoucine induces G2/M arrest by preventing CDK1-mediated phosphorylation of nuclear lamins and histone H1, triggering apoptosis in cycling cells [1]. Its therapeutic rationale addresses three critical gaps:
Table 3: Preclinical Research Findings for N9-Isopropylolomoucine
Research Model | Biological Activity | Molecular Consequences | Therapeutic Implications |
---|---|---|---|
In vitro kinase assays | 153 nM IC₅₀ against CDK1/cyclin B1 | 85% inhibition at 1μM; minimal CDK4/6 activity | Mitotic selectivity over cell-cycle entry kinases |
MCF-7 breast cancer | G2/M arrest at 10μM | Reduced phospho-histone H3; caspase-3 activation | Activity in CDK4/6 inhibitor-resistant models |
HepG2 liver cancer | 25.9μM IC₅₀ (viability) | Suppressed DNA synthesis (BrdU incorporation) | Potential for cyclin E-overexpressing cancers |
Xenograft studies | 40% tumor volume reduction | Decreased Ki-67; increased apoptosis markers | Validates CDK1 as monotherapy target |
The structural evolution from olomoucine to N9-Isopropylolomoucine exemplifies rational drug design to circumvent the limitations of first-generation inhibitors. Its development pipeline includes ongoing investigations into combination regimens with PI3K inhibitors (to counter CDK activation via growth factor signaling) and immune checkpoint blockers (to reverse CDK-induced immunosuppression) [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7